2-Propoxyethyl bromoacetate
Description
Significance of 2-Propoxyethyl Bromoacetate (B1195939) as a Versatile Chemical Building Block
The significance of 2-Propoxyethyl bromoacetate lies in its role as a versatile chemical building block. Its structure, featuring a reactive bromine atom alpha to an ester group, makes it an excellent alkylating agent for a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
One of the primary applications of this compound is as an intermediate in the synthesis of other valuable chemicals. ontosight.ai It is frequently used to introduce the 2-propoxyethyl acetate (B1210297) moiety into larger molecules. For instance, it serves as a key reactant in the synthesis of novel imidazolium-based ionic liquids. dcu.iescispace.com In these syntheses, the bromoacetate portion of the molecule alkylates an imidazole (B134444) derivative, forming the cationic part of the ionic liquid. dcu.iescispace.com Researchers have used this method to create a library of new ionic liquids, investigating how the ester functionality influences properties like biodegradability. dcu.iecsic.es
Furthermore, it is employed in the synthesis of intermediates for pharmaceuticals and agrochemicals. ontosight.ai Its ability to react with biomolecules like carbohydrates allows for the creation of bromoacetylated derivatives, which can then be further modified. ontosight.ai The synthesis of this compound itself is typically achieved through the esterification of 2-propoxyethanol (B165432) with bromoacetyl chloride or bromoacetyl bromide, a reaction that can be performed at a large scale with good yields. dcu.iescispace.com
| Application Area | Description of Use | Key Reactants | Reference |
| Ionic Liquids | Synthesis of imidazolium-based ionic liquids with ester functionality. | 1-methylimidazole (B24206), 1,2-dimethylimidazole | dcu.iescispace.com |
| Pharmaceuticals/Agrochemicals | Used as an intermediate to create more complex molecules. | Nucleophilic substrates | ontosight.ai |
| Biomolecule Modification | Synthesis of bromoacetylated derivatives of carbohydrates. | Carbohydrates | ontosight.ai |
Contextualization within α-Bromoester Chemistry and Research Trends
This compound is a member of the α-bromoester class of compounds, which falls under the broader category of α-bromocarbonyls. ontosight.airesearchgate.net These compounds are distinguished by a bromine atom attached to the carbon adjacent to the carbonyl group. This structural feature makes them highly valuable in synthetic organic chemistry because they can function as both electrophiles (at the carbon bearing the bromine) and, after conversion to an enolate, as nucleophiles. researchgate.net
Historically, α-bromocarbonyl compounds were primarily used as initiators in atom transfer radical polymerization (ATRP) reactions. researchgate.net However, a resurgence in interest, particularly with the advent of photoredox catalysis around 2010, has dramatically expanded their synthetic applications. researchgate.netpsu.edu Research now explores their use in a diverse array of transformations, including cross-coupling, substitution, cyclization, and rearrangement reactions. researchgate.net
Current research trends in α-bromoester chemistry are heavily focused on developing new, more efficient, and selective catalytic methods. Visible-light-mediated photoredox catalysis, for example, has been successfully used for the oxidative coupling of vinylarenes with α-bromoesters to form γ-ketoesters and for the C(sp3)−C(sp3) coupling between α-bromoesters and triethylamine (B128534). acs.orgnih.gov These modern methods offer milder reaction conditions and can generate complex molecular structures from readily available starting materials. acs.org The versatility of α-bromoesters like this compound allows them to be key players in these evolving synthetic strategies. researchgate.netacs.org
Overview of Key Research Areas and Challenges
The academic research landscape for this compound and related α-bromoesters is characterized by several key areas of investigation and persistent challenges.
Key Research Areas:
"Green" Chemistry and Biodegradable Materials: A significant research thrust involves using this compound to synthesize "greener" chemicals, such as biodegradable ionic liquids. scispace.comcsic.es By incorporating ester functionalities, researchers aim to design materials that are less toxic and can be broken down more easily in the environment. dcu.ie
Novel Catalytic Reactions: The development of new catalytic systems that utilize α-bromoesters is a major focus. This includes photoredox catalysis for carbobromination of alkenes and other coupling reactions, which expand the synthetic toolkit for creating complex carbon skeletons. psu.edunih.gov
Asymmetric Synthesis: Achieving stereoselectivity is a constant goal in organic synthesis. Research is ongoing in the development of asymmetric reactions involving α-bromoesters, such as the Reformatsky reaction, to produce chiral molecules with high enantiopurity for pharmaceutical applications. mdpi.combeilstein-journals.org Enzymes are also being explored to catalyze enantioselective reactions like dehalogenation. researchgate.net
Key Challenges:
Reaction Selectivity: A primary challenge in the synthesis of α-bromoesters is achieving high selectivity for monobromination. researchgate.net The reaction conditions can often lead to the formation of di-substituted or other unwanted byproducts, complicating purification and reducing yields. researchgate.net
Substrate Scope Limitation: While new catalytic methods are powerful, they can sometimes have a limited substrate scope. nih.gov For example, a photoredox coupling reaction might work well for ethyl bromoacetate but be unreactive for phenyl bromoacetate, limiting its general applicability. nih.gov
Reaction Conditions: Although modern methods often aim for milder conditions, some transformations involving α-bromoesters still require strong oxidants, high temperatures, or stoichiometric amounts of expensive reagents, which are not ideal for large-scale industrial processes. acs.orgbeilstein-journals.org Overcoming these hurdles to create more robust and economically viable processes remains an active area of research.
Structure
3D Structure
Properties
CAS No. |
10332-48-6 |
|---|---|
Molecular Formula |
C7H13BrO3 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-propoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO3/c1-2-3-10-4-5-11-7(9)6-8/h2-6H2,1H3 |
InChI Key |
CKPISSPGMGLMTN-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)CBr |
Canonical SMILES |
CCCOCCOC(=O)CBr |
Other CAS No. |
10332-48-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propoxyethyl Bromoacetate
Esterification Pathways for 2-Propoxyethyl Bromoacetate (B1195939) Synthesis
The most direct routes to 2-propoxyethyl bromoacetate involve the formation of an ester linkage between a 2-propoxyethanol (B165432) moiety and a bromoacetyl group. These esterification pathways are fundamental in organic synthesis and can be accomplished through various methods, each with its own set of advantages and specific procedural requirements.
Reaction of 2-Propoxyethanol with Bromoacetyl Halides
A primary and widely utilized method for the synthesis of this compound is the reaction of 2-propoxyethanol with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide. Current time information in Bangalore, IN.ontosight.aidcu.ie This nucleophilic acyl substitution reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct. ontosight.ai
The reaction involves the attack of the hydroxyl group of 2-propoxyethanol on the electrophilic carbonyl carbon of the bromoacetyl halide. The choice of halide can influence the reactivity, with bromoacetyl bromide generally being more reactive than bromoacetyl chloride.
A specific synthetic procedure involves the dropwise addition of bromoacetyl bromide to a stirred solution of 2-propoxyethanol and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. dcu.ie The reaction is often performed at reduced temperatures, for instance at -78 °C, to control the reaction rate and minimize potential side reactions. dcu.ie Following the addition, the reaction mixture is allowed to warm to room temperature. The product, this compound, can then be isolated and purified, often through distillation under reduced pressure to yield a colorless to pale yellow oil. dcu.ie
Table 1: Synthesis of this compound via Reaction with Bromoacetyl Bromide
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Propoxyethanol | Bromoacetyl Bromide | Triethylamine | Dichloromethane | -78 °C to 20 °C | 62-88% | dcu.ie |
Catalytic Approaches and Optimized Conditions in Direct Esterification
Direct esterification, the reaction of a carboxylic acid with an alcohol, presents a more atom-economical approach to ester synthesis. In the context of this compound, this would involve the reaction of bromoacetic acid with 2-propoxyethanol. Such reactions are typically slow and require a catalyst to proceed at a reasonable rate.
While specific studies detailing the catalytic direct esterification to form this compound are not prevalent in the reviewed literature, the principles of Fischer esterification are applicable. This reaction is generally catalyzed by strong Brønsted acids like sulfuric acid or by solid acid catalysts. researchgate.netresearchgate.net Lewis acids have also been shown to be effective catalysts for direct esterification reactions. researchgate.net
For instance, the esterification of propanoic acid with various alcohols has been optimized by studying the influence of the catalyst amount (sulfuric acid), molar ratio of reactants, and temperature. wikipedia.org Increasing the acid/alcohol molar ratio and the catalyst concentration generally leads to higher reaction rates and yields. wikipedia.org Such optimization principles would be directly applicable to the synthesis of this compound from bromoacetic acid and 2-propoxyethanol.
Broader Synthetic Strategies for α-Bromoesters Relevant to this compound
The synthesis of α-bromoesters is a significant area of organic chemistry, and several powerful methods exist for their preparation. These strategies, while not always directly applied to this compound in the literature, provide a broader context and alternative synthetic routes.
Hell-Volhard-Zelinsky Reaction and its Mechanistic Aspects for α-Bromination
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. collegedunia.comlibretexts.orgalfa-chemistry.combyjus.com This reaction involves treating a carboxylic acid containing at least one α-hydrogen with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃). collegedunia.comnih.gov
The mechanism of the HVZ reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by the phosphorus tribromide. collegedunia.comalfa-chemistry.com This acyl bromide intermediate is crucial as it can tautomerize to its enol form. The enol then reacts with bromine at the α-position to yield an α-bromo acyl bromide. collegedunia.com This intermediate can then react with an unreacted carboxylic acid molecule to form the α-bromo carboxylic acid and regenerate the acyl bromide, thus continuing the catalytic cycle. byjus.com Alternatively, quenching the reaction with an alcohol can directly lead to the formation of the corresponding α-bromoester. collegedunia.com
Key Mechanistic Steps of the Hell-Volhard-Zelinsky Reaction:
Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form the acyl bromide.
Enolization: The acyl bromide tautomerizes to form an enol.
α-Bromination: The enol reacts with Br₂ to introduce a bromine atom at the α-carbon.
Formation of α-Bromoester: The resulting α-bromo acyl bromide can be reacted with an alcohol to yield the final α-bromoester product. collegedunia.com
Catalytic Asymmetric α-Bromination of Acid Chlorides for Optically Active α-Bromoesters
The development of catalytic, asymmetric methods for the synthesis of α-bromoesters is of significant interest for the preparation of chiral building blocks. One such approach involves the asymmetric α-bromination of acid chlorides. nih.gov
This methodology utilizes chiral catalysts, such as derivatives of cinchona alkaloids, to induce enantioselectivity in the bromination reaction. nih.gov The reaction typically involves the generation of a ketene (B1206846) intermediate from the acid chloride, which is then intercepted by the chiral catalyst. The subsequent bromination of the resulting enolate occurs in a stereocontrolled manner.
These reactions can produce a range of optically active α-bromoesters in high enantioselectivity and good chemical yields. nih.gov While a specific application to a propoxy-substituted acid chloride leading to this compound is not explicitly detailed, the general applicability of this method suggests its potential for producing chiral analogues of the target compound.
Table 2: Catalysts for Asymmetric α-Bromination of Acid Chlorides
| Catalyst Type | Substrate | Outcome | Reference |
|---|---|---|---|
| Cinchona Alkaloid Derivatives | Acid Chlorides | Optically Active α-Bromoesters | nih.gov |
| Proline Cinchona Alkaloid Conjugate | Acid Chlorides | High Enantioselectivity and Good Yields | nih.gov |
Environmentally Benign Synthesis Approaches, including Ionic Liquid Media
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. The use of ionic liquids (ILs) as alternative reaction media has gained significant traction in this regard. dcu.ie Ionic liquids are salts with low melting points that can offer advantages such as low vapor pressure, thermal stability, and recyclability. rsc.org
The synthesis of α-bromoesters has been successfully demonstrated in ionic liquids. scilit.comscirp.org For instance, ketones can be converted to α-bromoketones using N-bromosuccinimide (NBS) in ionic liquids like [bmim]PF₆, and these ionic liquids can be recycled and reused. rsc.org Furthermore, the synthesis of bromoesters from aromatic aldehydes has been achieved using a tribromide ionic liquid based on L-prolinol, which acts as both the reagent and the reaction medium. scilit.com
The use of Brønsted acidic ionic liquids has also been shown to be effective for esterification reactions, providing an environmentally friendly alternative to traditional acid catalysts. These approaches, which combine the synthesis of α-bromoesters with the benefits of green chemistry, are highly relevant to the sustainable production of compounds like this compound.
Considerations for Scalability and Process Optimization in Research Synthesis
The transition of a chemical synthesis from a laboratory-bench scale to a larger, more industrially viable process requires careful consideration of numerous factors to ensure efficiency, safety, and economic feasibility. For the synthesis of this compound, which is typically achieved through the esterification of 2-propoxyethanol with bromoacetyl bromide, several key aspects must be optimized. scispace.comdcu.ie This section details the critical parameters for scaling up the research synthesis of this compound.
The primary synthesis involves reacting 2-propoxyethanol with bromoacetyl bromide in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide byproduct. scispace.comcsic.es The reaction is often conducted in a solvent like dichloromethane. scispace.comcsic.es While effective at a lab scale, scaling up this process introduces challenges related to reaction control, heat management, and purification.
Key Optimization Parameters
Reaction Temperature: Temperature is a critical parameter in esterification. numberanalytics.comhillpublisher.com The synthesis of this compound is initiated at a very low temperature (-78 °C) and then allowed to warm. scispace.comcsic.es This initial low temperature is crucial for controlling the highly exothermic reaction between the acid bromide and the alcohol, minimizing the formation of byproducts. When scaling up, maintaining uniform and efficient cooling becomes a significant challenge. numberanalytics.com Inadequate heat removal can lead to localized temperature increases, reducing yield and purity. Process optimization would involve exploring the narrowest possible temperature range that still affords high conversion and selectivity, potentially using specialized reactor systems for efficient heat exchange.
Reactant Stoichiometry and Addition Rate: The molar ratios of the reactants—2-propoxyethanol, bromoacetyl bromide, and the base—are fundamental to maximizing yield. Research protocols often use a slight excess of one reagent to drive the reaction to completion. nih.gov In the synthesis of related bromoesters, controlling the rate of addition of the reactants is vital to maintain a controllable reaction rate and achieve high conversion. hillpublisher.comsorbonne-universite.fr For the large-scale synthesis of this compound, the dropwise addition of bromoacetyl bromide to the solution of 2-propoxyethanol and triethylamine is necessary to manage the reaction's exothermicity. scispace.com Optimizing this addition rate is a key aspect of process control on a larger scale.
Purification: At the research level, this compound is often purified by distillation under high vacuum to yield a pure product. scispace.comcsic.es This method is effective for obtaining high-purity material. As the scale increases, the efficiency of distillation can become a bottleneck. Alternative or supplementary purification techniques, such as large-scale flash chromatography, have been successfully employed for other bromoacetate esters and could be adapted for this process. nih.gov The optimization of the purification step is crucial for achieving the desired product quality consistently on a larger scale.
Yield and Purity on Scale: The synthesis of this compound has been reported with good yields (83-88%) at scales up to 500 mmol, with no compromise in yield or purity noted at this level. scispace.comdcu.ie Maintaining this high yield and purity during further scale-up is the primary goal of process optimization. This involves a systematic study of the parameters discussed above to identify the optimal conditions that provide a robust and reproducible process.
The following tables summarize the reported synthesis conditions and the general impact of key variables on esterification reactions.
Table 1: Reported Synthesis Parameters for this compound
| Parameter | Condition | Source |
|---|---|---|
| Alcohol | 2-Propoxyethanol | scispace.com, dcu.ie |
| Acylating Agent | Bromoacetyl bromide | scispace.com, dcu.ie |
| Base | Triethylamine | scispace.com, csic.es |
| Solvent | Dichloromethane | scispace.com, csic.es |
| Initial Temperature | -78 °C | scispace.com, csic.es |
| Reaction Scale | Up to 500 mmol | scispace.com |
| Purification Method | Distillation under high vacuum | scispace.com, csic.es |
| Reported Yield | 83-88% | scispace.com, dcu.ie |
| Purification | Must be efficient and scalable to handle larger volumes while maintaining product purity. nih.gov | Methods like distillation or crystallization need to be optimized for energy consumption and throughput at scale. |
Reactivity and Mechanistic Investigations of 2 Propoxyethyl Bromoacetate in Organic Transformations
Nucleophilic Substitution Reactions Involving the Bromine Center
The bromine atom in 2-Propoxyethyl bromoacetate (B1195939) is located at the alpha position to a carbonyl group, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.
Alkylation Reactions for Imidazolium (B1220033) Salt Formation
2-Propoxyethyl bromoacetate serves as an effective alkylating agent for the synthesis of functionalized imidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and as organocatalysts. The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of an imidazole (B134444) derivative attacks the electrophilic carbon bearing the bromine atom.
The general synthesis involves reacting an N-substituted imidazole with this compound, typically in a suitable solvent like acetonitrile (B52724) or toluene, often with heating. orientjchem.orgnih.gov The resulting product is an imidazolium bromide salt, where the 2-propoxyethyl acetate (B1210297) moiety has been appended to one of the nitrogen atoms of the imidazole ring.
General Reaction Scheme: N-substituted imidazole + this compound → 1-(2-Propoxyethyl acetate)-3-substituted-imidazolium bromide
The efficiency of this reaction allows for the creation of a diverse library of imidazolium salts with tailored electronic and steric properties, depending on the substituent on the starting imidazole. rsc.orgcalstate.edu These precursors are crucial for developing new catalysts for a wide range of chemical transformations. nih.gov
Table 1: Representative Alkylation Reaction for Imidazolium Salt Formation
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| 1-Methylimidazole (B24206) | This compound | 1-(2-Propoxyethyl acetate)-3-methyl-imidazolium bromide | Acetonitrile, 100°C, 12h |
| 1-Phenylimidazole | This compound | 1-(2-Propoxyethyl acetate)-3-phenyl-imidazolium bromide | Toluene, Reflux |
Reactions with Carbon Nucleophiles, such as Silyl (B83357) Enol Ethers for Lactone Synthesis
In the realm of carbon-carbon bond formation, this compound can react with carbon-based nucleophiles. A notable example is its reaction with silyl enol ethers. Silyl enol ethers are versatile intermediates that act as enolate equivalents, offering a less basic alternative for alkylation reactions. netlify.app
A significant application of this reaction is in the synthesis of γ-lactones. A novel synthetic strategy involves the silver trifluoromethanesulfonate (B1224126) (AgOTf)-promoted nucleophilic substitution of α-bromoacetates with silyl enol ethers. rsc.org The reaction proceeds through the formation of a key intermediate which, upon subsequent reductive lactonization, yields highly enantioenriched cis-3,5-disubstituted γ-lactones. rsc.org Although this compound is not explicitly detailed in this specific methodology, its structure as an α-bromoacetate makes it a suitable substrate for this type of transformation. The propoxyethyl group would be incorporated into the final lactone structure, offering a route to functionalized lactone rings.
Mechanism Outline:
Activation of this compound with a Lewis acid (e.g., AgOTf).
Nucleophilic attack by the silyl enol ether on the electrophilic carbon of the bromoacetate.
Formation of a γ-keto ester intermediate.
Reductive cyclization to form the corresponding γ-lactone.
Table 2: Synthesis of γ-Lactones from α-Bromoacetates and Silyl Enol Ethers
| Electrophile | Nucleophile | Key Intermediate | Product | Promoter |
|---|---|---|---|---|
| α-Bromoacetate | Silyl enol ether | γ-Keto ester | γ-Lactone | AgOTf |
S-Alkylation and Subsequent Cyclization in Thioamide Chemistry
The electrophilic nature of this compound also allows it to participate in S-alkylation reactions, particularly with thioamides. This reaction is the first step in various synthetic routes toward sulfur-containing heterocyclic compounds, such as thiazoles and benzothiazines.
In this process, the sulfur atom of the thioamide acts as the nucleophile, attacking the carbon-bromine bond of this compound to form a thioiminium salt intermediate. This S-alkylation is often followed by a cyclization step, which can be promoted by a base or heat. The specific outcome of the reaction depends on the structure of the thioamide and the reaction conditions. For instance, the reaction of arylthioamides with certain alcohols in the presence of H3PO3 can lead to the synthesis of structurally diverse benzothiazines, demonstrating the utility of S-alkylation in heterocyclic synthesis. rsc.org The use of this compound in this context would introduce the 2-propoxyethyl acetate functionality into the final heterocyclic product.
Radical Processes and Photoredox Catalysis
Beyond its role in nucleophilic substitutions, the carbon-bromine bond in this compound can be cleaved homolytically to generate radical intermediates. This reactivity is particularly accessible through photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes.
Light-Promoted Functionalization and Vicinal Halogenation of Unsaturated Systems
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. One of its applications is the vicinal dihalogenation of unsaturated carbon-carbon bonds. nih.gov While traditional methods often rely on toxic molecular halogens, photoredox catalysis offers a milder and more environmentally friendly alternative. beilstein-journals.org
In a typical system, a photocatalyst, such as Ru(bpy)3Cl2, is excited by visible light. The excited photocatalyst can then engage in an SET event with a bromine source to generate a bromine radical. Although not explicitly documented as a primary reagent in this context, this compound could potentially serve as a radical precursor under certain photoredox conditions. The C(sp³)–Br bond could undergo reductive cleavage upon interaction with the reduced form of the photocatalyst to generate a carbon-centered radical, which could then participate in various functionalization reactions of alkenes and alkynes. nih.gov
Photoredox Catalyzed C(sp)-C(sp) Coupling Reactions
A significant advancement in organic synthesis is the development of photoredox-catalyzed cross-coupling reactions. These methods allow for the formation of C-C bonds under mild conditions. Specifically, photoredox methodologies have been developed for the C(sp³)–C(sp³) coupling of α-bromoesters. nih.gov
The mechanism generally involves the reduction of the α-bromoester by an excited photocatalyst to generate a carbon-centered radical. This radical can then engage in coupling reactions. For example, a reported methodology describes the coupling between α-bromoesters and triethylamine (B128534). nih.gov In this process, the radical derived from the α-bromoester reacts with a vinyl amine, formed in situ from triethylamine, to ultimately yield a 1,5-dicarbonyl compound after hydrolysis. nih.gov Applying this to this compound would involve the generation of a 2-(2-propoxyethoxy)-2-oxoethyl radical, which could then be used to construct more complex molecular scaffolds. This approach highlights the potential of this compound as a building block in advanced, radical-based synthetic strategies.
Organometallic Reactions, including Blaise and Reformatsky Reactions
Organometallic reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. Among these, the Blaise and Reformatsky reactions are particularly noteworthy for their utility in transforming α-haloesters into valuable synthetic intermediates. While the general reactivity of α-bromoesters in these reactions is well-established, specific studies detailing the participation of this compound are not extensively documented in the scientific literature.
Utilization as a Precursor for Reformatsky Reagents
The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. The key intermediate in this reaction is an organozinc reagent, also known as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-haloester. These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality of another molecule.
Table 1: General Scheme of the Reformatsky Reaction
| Reactant 1 | Reactant 2 | Reagent | Product |
| α-haloester | Aldehyde/Ketone | Zinc | β-hydroxy ester |
Scope in the Synthesis of Diketo Esters and Diverse Heterocyclic Compounds
The Blaise reaction is another powerful synthetic tool that utilizes α-haloesters, reacting them with nitriles in the presence of zinc to produce β-enamino esters, which can then be hydrolyzed to yield β-keto esters. Modifications of the Blaise reaction conditions have expanded its scope, allowing for the synthesis of various compounds, including 3,5-diketo esters.
Theoretically, this compound could be employed in the Blaise reaction. Its reaction with a nitrile in the presence of zinc would form a zinc enolate intermediate, which would then add to the nitrile to form a β-enamino ester. Subsequent hydrolysis of this intermediate would yield a β-keto ester. The application of this methodology could potentially lead to the synthesis of diketo esters and, through further transformations, various heterocyclic compounds. However, specific literature detailing the application of this compound in the Blaise reaction for the synthesis of diketo esters or heterocyclic compounds could not be identified in the performed search. The synthesis of heterocyclic compounds often involves the cyclization of intermediates derived from reactions like the Blaise and Reformatsky reactions.
Enzyme-Mediated Transformations and Enantioselective Catalysis
The use of enzymes as catalysts in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions. Hydrolases, particularly those belonging to the α/β hydrolase superfamily, are widely employed for the synthesis of chiral compounds.
Applications of α/β Hydrolases in Chiral Chemical Production
The α/β hydrolase superfamily is a large and diverse group of enzymes that catalyze the hydrolysis of a wide range of substrates. These enzymes are frequently used in the kinetic resolution of racemates to produce enantiomerically pure compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries. The production of chiral molecules through enzymatic synthesis is considered a greener and more sustainable alternative to traditional chemical methods.
While the potential for using α/β hydrolases to resolve racemic mixtures of esters like this compound exists, specific studies detailing such applications are not present in the provided search results. The general principle would involve the enantioselective hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus allowing for their separation.
Investigation of Substrate Enantioselectivity and Molecular Recognition in Enzymatic Processes
The enantioselectivity of α/β hydrolases is a result of the specific interactions between the substrate and the enzyme's active site. Molecular recognition, governed by factors such as the shape of the active site and the presence of specific amino acid residues, determines which enantiomer of a substrate will bind and react more favorably.
For a substrate like this compound, the enzyme would need to differentiate between the two enantiomers based on the spatial arrangement of the atoms around the chiral center. The precise nature of these interactions, including hydrogen bonding and hydrophobic interactions, would dictate the enantiopreference of the enzyme. Although the principles of substrate enantioselectivity and molecular recognition are well-understood, there is no specific research available in the search results that investigates these aspects for the enzymatic hydrolysis of this compound.
Applications and Derivatization in Advanced Chemical Synthesis
Role as an Advanced Chemical Intermediate for Complex Structures
2-Propoxyethyl bromoacetate (B1195939) is a versatile chemical intermediate with significant applications in the synthesis of complex molecules. Its utility stems from the presence of a reactive bromoacetyl group and a propoxyethyl ester moiety, which allow for a variety of chemical transformations. This compound serves as a crucial building block in the construction of diverse molecular architectures, ranging from biologically active compounds to sophisticated molecular devices.
Precursor for Pharmaceutical and Agrochemical Intermediates
2-Propoxyethyl bromoacetate is utilized as a precursor in the synthesis of various intermediates for the pharmaceutical and agrochemical industries. ontosight.aiarkema.com The bromoacetyl group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of the 2-propoxyethoxycarbonylmethyl moiety into a wide range of molecules. This strategic incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final active ingredients.
For example, in pharmaceutical synthesis, this intermediate can be used to modify lead compounds to enhance their efficacy or to develop new chemical entities. google.com Similarly, in the agrochemical sector, it is employed in the creation of novel pesticides and herbicides. arkema.com The synthesis of these intermediates often involves the reaction of this compound with amines, phenols, or thiols to form the corresponding substituted acetates.
Synthesis of Bromoacetylated Derivatives of Carbohydrates and Other Biomolecules
The bromoacetylation of biomolecules is a key strategy for their functionalization and subsequent use in various biochemical and biomedical applications. This compound serves as a reagent for the introduction of the bromoacetyl group onto carbohydrates and other biomolecules. ontosight.ai This process typically involves the reaction of the hydroxyl or amino groups of the biomolecule with this compound, leading to the formation of a stable ether or amide linkage.
These bromoacetylated derivatives are valuable intermediates for further chemical modifications. The bromoacetyl group can act as a specific site for the attachment of other molecules, such as fluorescent dyes, affinity tags, or cross-linking agents. This allows for the development of bioconjugates with tailored properties for applications in areas like diagnostics, drug delivery, and the study of biological processes.
Integration into Proteolysis Targeting Chimeras (PROTACs) Design
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that function by inducing the degradation of specific target proteins within cells. explorationpub.com These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. sigmaaldrich.com The design and synthesis of the linker are critical for the efficacy of the PROTAC.
While direct evidence of this compound's use in published PROTAC linkers is not prevalent, the principles of PROTAC design suggest its potential utility. The bromoacetate moiety is a classic electrophile for reacting with nucleophiles to form linkers. For instance, a common strategy in PROTAC synthesis involves the alkylation of a nucleophilic handle on one part of the chimera with a haloacetyl-containing reagent. Although tert-butyl bromoacetate is more commonly cited for this purpose in the synthesis of PROTACs and their precursors, the underlying chemical principle is analogous. nih.govacs.org The propoxyethyl group could offer advantages in terms of solubility and pharmacokinetic properties of the resulting PROTAC.
Building Block for Nitrogen-Containing Heterocycles, including Pyridinedicarboxylates and Thiazolidinones
Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and functional properties. researchgate.netmsesupplies.comsioc-journal.cnopenmedicinalchemistryjournal.com this compound can serve as a versatile building block for the synthesis of various nitrogen-containing heterocycles.
Synthesis of Components for Molecular Machines and Motors
The field of molecular machinery, recognized with the 2016 Nobel Prize in Chemistry, involves the design and synthesis of molecule-sized devices with moving parts. nobelprize.orgacs.org These machines, such as molecular motors and switches, are built from molecular components that can undergo controlled motion in response to external stimuli. sonar.chnih.gov
The synthesis of these complex architectures often relies on the precise assembly of molecular building blocks. While direct application of this compound in a completed molecular machine is not explicitly detailed in the provided context, its functional groups make it a plausible candidate for incorporation into such systems. For example, the ester and bromo functionalities could be used to connect different molecular fragments or to introduce a specific functional handle for subsequent transformations in the construction of rotaxanes or catenanes, which are common motifs in molecular machines. glycorotaxane.com
Functional Group Interconversions and Advanced Derivatizations
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. vanderbilt.eduscribd.comimperial.ac.ukcompoundchem.com this compound, with its ester and bromide functionalities, is amenable to a variety of such transformations.
The bromo group is a good leaving group and can be readily displaced by a range of nucleophiles in SN2 reactions. This allows for the introduction of various functional groups, such as azides, cyanides, and thiols, which can then be further elaborated. For instance, the resulting azide (B81097) can be reduced to a primary amine, a key functional group in many biologically active molecules. pressbooks.pub
The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is useful for altering the polarity of the molecule or for providing a handle for further reactions, such as amide bond formation. Alternatively, the ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride.
Strategic Replacement of the Bromo-Substituent for Novel Functionalities
The most prominent feature of this compound for synthetic derivatization is its bromoacetyl moiety. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the compound a potent alkylating agent. This reactivity is strategically employed to introduce the 2-propoxyethyl acetate (B1210297) group onto various nucleophilic substrates, leading to the creation of new molecular entities.
A significant application of this reactivity is in the synthesis of functionalized ionic liquids (ILs). Ionic liquids are salts with low melting points, often lauded as "green solvents" due to their negligible vapor pressure. The properties of ILs can be finely tuned by modifying the structure of their constituent cations and anions. This compound serves as a key precursor for the cation component.
In a typical synthesis, this compound is prepared by reacting 2-propoxyethanol (B165432) with bromoacetyl bromide. rrscientific.comwur.nl This alkylating agent is then reacted with a nucleophilic heterocyclic compound, such as 1-methylimidazole (B24206) or 1,2-dimethylimidazole. wur.nl The nucleophilic nitrogen of the imidazole (B134444) displaces the bromide ion, forming a new carbon-nitrogen bond and yielding an imidazolium (B1220033) bromide salt. wur.nl This two-step process, involving the initial formation of the bromoester followed by alkylation, is efficient and can be performed on a large scale with good to high yields. wur.nl The resulting bromide salt can then undergo anion exchange to generate a variety of ILs with different properties. wur.nl
The incorporation of the oxygen-functionalized side-chain from this compound is a deliberate design choice aimed at enhancing the biodegradability of the resulting ionic liquids, a critical factor in developing more environmentally benign chemical products. wur.nl
| Reactant | Alkylating Agent | Product | Yield |
|---|---|---|---|
| Propoxyethanol | Bromoacetyl bromide | 2-Propoxyethyl 2-bromoacetate | 83% |
| 1-Methylimidazole | 2-Propoxyethyl 2-bromoacetate | 1-(2-Oxo-2-(2-propoxyethoxy)ethyl)-3-methyl-1H-imidazol-3-ium bromide | Good (82-98% range for similar reactions) |
| 1,2-Dimethylimidazole | 2-Propoxyethyl 2-bromoacetate | 1-(2-Oxo-2-(2-propoxyethoxy)ethyl)-2,3-dimethyl-1H-imidazol-3-ium bromide | Good (82-98% range for similar reactions) |
Ester and Amide Linker Modifications in Drug Discovery Chemistry
Amide-to-ester substitutions can significantly impact a molecule's physicochemical properties. Replacing an amide with an ester removes a hydrogen bond donor (HBD), which can lead to increased membrane permeability. york.ac.uk This is a critical consideration for "beyond Rule of 5" molecules like Proteolysis Targeting Chimeras (PROTACs), where poor permeability can hinder cellular activity. unistra.frrsc.org However, this modification also increases lipophilicity (ALogP), and an optimal balance must be struck, as excessively high lipophilicity can conversely decrease permeability and aqueous solubility. unistra.fryork.ac.uk
While esters can improve permeability, they are generally more susceptible to hydrolysis by plasma esterases compared to the more stable amide bonds. unistra.fr Therefore, the decision to use an ester or an amide linker involves a trade-off between enhanced permeability and potentially reduced in vivo stability.
This design principle is relevant to compounds containing the 2-propoxyethyl moiety. For instance, in the development of 1,4-dihydropyridine (B1200194) derivatives, which are known calcium channel blockers, the nature of the ester group at the C3 and C5 positions is a key determinant of activity. ffame.org The synthesis of derivatives with different ester groups, such as the 2-propoxyethyl ester, allows for the exploration of structure-activity relationships. wur.nl The choice between an ester and an amide linker in such scaffolds would be a critical optimization step, balancing target engagement, cellular uptake, and metabolic stability. unistra.fryork.ac.uk
| Linker Type | Key Physicochemical Feature | Impact on Permeability | Impact on Plasma Stability |
|---|---|---|---|
| Amide | Contains Hydrogen Bond Donor (N-H) | Generally lower | Generally higher |
| Ester | Lacks Hydrogen Bond Donor | Generally higher (within optimal lipophilicity range) | Generally lower (susceptible to hydrolysis) |
Applications in Stereodivergent Synthesis
Stereodivergent synthesis represents a sophisticated strategy in organic chemistry that allows for the selective preparation of any possible stereoisomer of a multi-chiral product from a single set of starting materials, simply by changing the catalyst or reaction conditions. nih.govresearchgate.net This approach provides powerful control over the three-dimensional architecture of molecules and is of immense value in medicinal chemistry, where different stereoisomers can have vastly different biological activities.
While direct examples of this compound in a fully stereodivergent protocol are not prominently documented, its derivatives are central to highly stereoselective syntheses, which are the cornerstone of stereodivergent strategies. A prime example is the chemoenzymatic synthesis of the enantiomers of 3-methyl 5-(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, a chiral dihydropyridine (B1217469) derivative. wur.nl
In this process, a prochiral precursor is subjected to enzymatic hydrolysis, often using a lipase (B570770) such as Candida rugosa lipase (CRL). ffame.org The enzyme selectively catalyzes the reaction of one enantiomer over the other, leading to the formation of a chiral carboxylic acid and leaving the unreacted enantiomeric ester. This enzymatic kinetic resolution is highly efficient, achieving high enantiomeric excess (e.e.). By separating the resulting acid from the unreacted ester, both the (R) and (S) enantiomers of the target molecule can be accessed in enantiopure form. wur.nlffame.org
The ability to selectively generate either the (R) or (S) enantiomer through a chemoenzymatic method is a powerful tool. wur.nlchemrxiv.org Such methodologies are fundamental to stereodivergent synthesis, as they provide access to the full matrix of possible stereoisomers when combined with other reactions. For example, by starting with a substrate that already contains a chiral center and introducing a new one using a catalyst (like an enzyme) that can be tuned to produce either configuration at the new center, one can achieve diastereodivergence. The selective synthesis of both enantiomers of the 2-propoxyethyl-containing dihydropyridine highlights the utility of this structural motif in advanced, stereocontrolled synthetic applications. wur.nl
| Synthetic Pathway | Target Compound | Enantiomeric Excess (e.e.) | Key Method |
|---|---|---|---|
| Pathway A | (S)-3-methyl 5-(2-propoxyethyl) 1,4-dihydropyridine derivative | High (e.g., >95%) | Enzymatic Resolution |
| Pathway B | (R)-3-methyl 5-(2-propoxyethyl) 1,4-dihydropyridine derivative | High (e.g., >95%) | Enzymatic Resolution (from unreacted starting material) |
Spectroscopic and Advanced Characterization Techniques in Research
Advanced Characterization Methodologies for Chemical Systems
Beyond molecular spectroscopy, advanced techniques can provide insights into the surface chemistry of systems involving 2-Propoxyethyl bromoacetate (B1195939).
An XPS analysis of a surface containing 2-Propoxyethyl bromoacetate would provide high-resolution spectra for the C 1s, O 1s, and Br 3d core levels. The C 1s spectrum would be complex, with distinct peaks corresponding to the different carbon environments: the alkyl carbons, the carbons bonded to oxygen in the ether and ester groups, and the carbonyl carbon. The binding energies of these peaks would provide information about the chemical state of the carbon atoms. Similarly, the O 1s spectrum could distinguish between the oxygen atoms in the ether and ester functionalities. The Br 3d spectrum would confirm the presence and chemical state of bromine on the surface. This technique is particularly valuable for understanding how this molecule interacts with and binds to different substrates.
Atomic Force Microscopy (AFM) for Morphological and Aggregate Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. In the context of this compound, AFM could be employed to visualize the morphology of the compound when deposited on a substrate. This would be particularly insightful for understanding how the molecules arrange themselves, whether they form ordered structures, and the nature of any aggregates that may form.
In a hypothetical study, one might expect to see AFM used to:
Visualize individual molecules or small clusters: Depending on the substrate and deposition technique, it might be possible to resolve individual molecules or small aggregates of this compound.
Characterize thin films: If this compound were to be used in the formation of a thin film, AFM would be crucial for assessing the film's uniformity, roughness, and the presence of any defects.
Study aggregation phenomena: By analyzing samples prepared under different conditions (e.g., varying concentrations, solvents, or temperatures), AFM could reveal how these factors influence the aggregation of this compound molecules.
Hypothetical Research Findings from AFM:
Since no specific research data is available, the following table is presented as an example of how such findings might be structured if a study were to be conducted.
| Parameter | Hypothetical Observation | Potential Implication |
| Surface Roughness (Rq) | Low (e.g., < 1 nm) for spin-coated thin films | Indicates the formation of a smooth, uniform film |
| Aggregate Morphology | Formation of spherical aggregates at high concentrations | Suggests a tendency for self-assembly in solution |
| Aggregate Dimensions | Height: 5-10 nm; Diameter: 50-100 nm | Provides quantitative data on the size of aggregates |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Dynamic Light Scattering (DLS) for Particle Size and Aggregation Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid. For this compound, DLS would be an ideal method to study its behavior in solution, particularly its tendency to form aggregates or nanoparticles. The technique works by measuring the temporal fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles.
Potential applications of DLS in the study of this compound could include:
Determining the hydrodynamic radius: DLS can measure the effective size of the this compound molecules or their aggregates in a specific solvent.
Assessing polydispersity: The Polydispersity Index (PDI) obtained from DLS measurements would indicate the uniformity of the particle sizes in the solution. A low PDI would suggest a monodisperse sample, while a high PDI would indicate a broad range of sizes, possibly due to aggregation.
Monitoring aggregation over time: DLS could be used to track changes in particle size as a function of time, temperature, or other environmental factors, providing insights into the kinetics of aggregation.
Hypothetical Research Findings from DLS:
As with the AFM section, the following table illustrates the type of data that could be generated from DLS studies of this compound.
| Parameter | Hypothetical Value | Condition | Interpretation |
| Hydrodynamic Radius (Rh) | 2 nm | Low concentration in ethanol | Represents the size of individual solvated molecules |
| Hydrodynamic Radius (Rh) | 150 nm | High concentration in water | Indicates the formation of large aggregates |
| Polydispersity Index (PDI) | 0.1 | Low concentration in ethanol | Suggests a highly monodisperse sample |
| Polydispersity Index (PDI) | 0.6 | High concentration in water | Indicates a polydisperse sample with significant aggregation |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Theoretical and Computational Chemistry Studies on 2 Propoxyethyl Bromoacetate
Quantum Chemical Calculations, including Density Functional Theory (DFT)
Elucidation of Electronic Structure and Energetics
No published studies containing data on the electronic structure and energetics of 2-Propoxyethyl bromoacetate (B1195939), determined through DFT or other quantum chemical calculations, were found.
Prediction and Interpretation of Spectroscopic Signatures
There are no available research findings that predict or interpret the spectroscopic signatures of 2-Propoxyethyl bromoacetate using computational methods.
Computational Modeling of Reaction Mechanisms and Transition States
No literature detailing the computational modeling of reaction mechanisms or the identification of transition states for reactions involving this compound could be identified.
Structure-Activity Relationship (SAR) and Ligand Design Principles for Related Compounds
While general principles of SAR and ligand design are widely applied in chemical and biological research, no studies specifically focusing on the structure-activity relationships or ligand design principles for compounds analogous to this compound were discovered.
Future Research Perspectives and Emerging Directions
Development of Next-Generation Catalytic Systems for 2-Propoxyethyl Bromoacetate (B1195939) Transformations
Future research is anticipated to focus on the development of highly efficient and selective catalytic systems for transformations involving 2-propoxyethyl bromoacetate. Given the reactivity of the α-bromo ester functionality, advancements in catalysis are crucial for controlling its reactions.
Key Research Areas:
Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions at the carbon atom bearing the bromine. This would be particularly valuable for the synthesis of enantiomerically pure fine chemicals and pharmaceutical intermediates.
Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to generate radical intermediates from the carbon-bromine bond under mild conditions. This approach could enable novel carbon-carbon and carbon-heteroatom bond formations.
Transition-Metal Catalysis: Exploring a broader range of transition metals beyond traditional choices for cross-coupling reactions. This includes developing catalysts based on earth-abundant metals to enhance the sustainability of synthetic processes.
Biocatalysis: Investigating the use of enzymes, such as dehalogenases or esterases, to mediate specific transformations of this compound. Biocatalysis could offer unparalleled selectivity and milder reaction conditions.
Potential Catalytic Transformations:
| Catalyst Type | Potential Transformation | Significance |
| Chiral Lewis Acids | Asymmetric alkylation | Access to stereochemically defined molecules |
| Iridium-based Photosensitizers | Radical addition to olefins | Formation of complex carbon skeletons |
| Nickel/Iron Complexes | Cross-coupling with organometallics | C-C bond formation with sustainable metals |
| Engineered Halohydrin Dehalogenases | Enantioselective debromination | Production of chiral building blocks |
Exploration of Novel Reaction Pathways and Expanding Synthetic Utilities
The synthetic potential of this compound is largely untapped. Future research will likely explore its participation in a variety of known and novel reaction pathways to generate a diverse array of functionalized molecules. Based on the reactivity of similar bromoacetate esters, several avenues are ripe for exploration.
Reformatsky and Related Reactions: While the Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a classic transformation, modern variations could be explored. wikipedia.org Investigating the use of other metals or activation methods could broaden the scope and improve the efficiency of generating β-hydroxy esters from this compound. wikipedia.org
Atom Transfer Radical Polymerization (ATRP): The bromoacetate group is a well-known initiator for ATRP. Future studies could utilize this compound to synthesize well-defined polymers with a propoxyethyl side chain, potentially leading to materials with unique solubility and thermal properties.
Multicomponent Reactions: Designing one-pot reactions where this compound is a key building block could provide rapid access to complex molecular architectures, which is highly desirable in drug discovery and materials science.
Integration with Sustainable Chemistry and Green Synthesis Initiatives
Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. acs.org Research in this area will focus on minimizing environmental impact throughout the lifecycle of the compound.
Key Green Chemistry Principles and Their Application:
Atom Economy: Designing reactions where the majority of the atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Developing synthetic routes to 2-propoxyethanol (B165432) (a precursor) from bio-based sources.
Safer Solvents and Auxiliaries: Employing greener solvents like water, supercritical fluids, or bio-derived solvents in reactions involving this compound.
Catalysis: As mentioned in section 7.1, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. acs.org
Future studies could involve life cycle assessments to quantify the environmental benefits of new synthetic routes and applications derived from this compound.
Advanced Computational and Data-Driven Approaches in Chemical Discovery
Computational chemistry and data-driven methods are poised to accelerate the discovery and optimization of reactions and applications for this compound.
Prospective Computational Studies:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, predict transition states, and understand the role of catalysts in transformations of this compound. This can guide the rational design of more efficient synthetic protocols.
Predictive Modeling for Material Properties: Employing molecular dynamics simulations and quantitative structure-property relationship (QSPR) models to predict the properties of polymers and other materials derived from this compound. This can help in screening potential candidates for specific applications before their synthesis.
Machine Learning for Reaction Optimization: Utilizing machine learning algorithms to analyze experimental data and predict optimal reaction conditions (e.g., temperature, solvent, catalyst loading) for desired outcomes.
Expanding Applications in Advanced Materials Science and Biomedical Research
The unique combination of a reactive handle (bromoacetate) and a functional side chain (propoxyethyl) makes this compound an attractive building block for advanced materials and biomedical applications.
Functional Polymers and Surfaces: As an ATRP initiator, it can be used to graft polymers from surfaces, creating materials with tailored wettability, biocompatibility, or responsive properties. These functionalized surfaces could find applications in biosensors, medical implants, and microfluidic devices.
Drug Delivery Systems: The propoxyethyl group can influence the hydrophilicity and self-assembly properties of block copolymers synthesized using this compound. This could lead to the development of novel micelles or polymersomes for targeted drug delivery.
Bioconjugation: The bromoacetate group can act as an alkylating agent to attach the propoxyethyl moiety to biomolecules such as proteins and peptides. This could be explored for modifying the properties of therapeutic proteins or for creating bioconjugates for diagnostic purposes.
Q & A
Q. What are the recommended methods for synthesizing 2-propoxyethyl bromoacetate in a laboratory setting?
- Methodological Answer : The synthesis can be adapted from esterification protocols used for similar bromoacetate esters. For example, ethyl bromoacetate is typically synthesized via esterification of bromoacetic acid with ethanol using acid catalysis (e.g., sulfuric acid) under reflux . For this compound, replace ethanol with 2-propoxyethanol and optimize reaction conditions (temperature, catalyst concentration) to account for steric hindrance from the propoxy group. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) and purify using fractional distillation or column chromatography.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on hazards observed in structurally similar compounds (e.g., ethyl bromoacetate), strict precautions are required:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation exposure .
- Decontamination : Immediately wash skin with soap and water after contact. For eye exposure, irrigate with saline for 15 minutes .
- Storage : Store in airtight containers away from oxidizers and bases. Ensure secondary containment to avoid spills .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm molecular structure via H and C NMR, comparing peak assignments to predicted shifts (e.g., ester carbonyl at ~170 ppm) .
- GC-MS : Quantify purity and identify volatile impurities. Retention times and mass spectra should align with reference standards .
- Elemental Analysis : Validate elemental composition (C, H, Br) to detect residual solvents or unreacted precursors .
Advanced Research Questions
Q. What reaction mechanisms govern the reduction of this compound in aqueous systems?
- Methodological Answer : Studies on bromoacetate reduction (e.g., by α-hydroxyethyl radicals) suggest a proton-coupled electron transfer (PCET) mechanism, where the radical abstracts a hydrogen atom from the bromoacetate, leading to decarboxylation and bromide release . For this compound, the propoxy group may sterically influence reaction kinetics. Use isotopic labeling (e.g., deuterated solvents) and density functional theory (DFT) simulations to map transition states and validate mechanisms .
Q. How can this compound be utilized in bioconjugation or cross-linking applications?
- Methodological Answer : Bromoacetate esters are reactive toward thiol groups in proteins, enabling site-specific modifications. For example:
- Protein Labeling : React this compound with cysteine residues under mild buffered conditions (pH 7–8). Monitor conjugation efficiency via SDS-PAGE or mass spectrometry .
- Cross-Linker Design : Incorporate the compound into heterobifunctional cross-linkers (e.g., paired with NHS esters) for studying protein-protein interactions. Optimize solubility using co-solvents like DMSO .
Q. How should researchers address contradictory data in toxicity studies of this compound?
- Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To resolve contradictions:
- Dose-Response Analysis : Conduct systematic studies across concentrations (e.g., 0.1–10 mM) in cell cultures (e.g., HEK293) and animal models (e.g., zebrafish embryos) .
- Mechanistic Studies : Use transcriptomics or metabolomics to identify pathways affected at varying doses .
Q. What factors influence the yield of this compound during esterification?
- Methodological Answer : Key variables include:
- Catalyst Efficiency : Compare acid catalysts (e.g., HSO vs. p-toluenesulfonic acid) to minimize side reactions .
- Solvent Choice : Use toluene or benzene to azeotropically remove water and shift equilibrium toward product formation .
- Temperature Control : Optimize reflux temperature (typically 110–120°C) to balance reaction rate and thermal degradation.
Q. What analytical strategies are effective for tracking environmental degradation of this compound?
- Methodological Answer : Employ advanced techniques to monitor breakdown products:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
